

Physical characteristics of Cyclohexan-d11-ol

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Cyclohexan-d11-ol

CAS No.: 93131-17-0

Cat. No.: B119985

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An In-Depth Technical Guide to the Physical Characteristics of **Cyclohexan-d11-ol**

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of **Cyclohexan-d11-ol** (Cyclohexanol-d11), a deuterated analog of cyclohexanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data with practical insights into its application, particularly as an internal standard in quantitative analytical workflows. The guide covers its fundamental properties, spectroscopic characteristics, and a validated protocol for its use, ensuring scientific integrity and methodological robustness.

Introduction and Strategic Importance

Cyclohexan-d11-ol is a synthetically modified form of cyclohexanol where eleven hydrogen atoms have been replaced by their heavy isotope, deuterium. This isotopic labeling is a critical tool in modern analytical chemistry, particularly in pharmacokinetic, toxicokinetic, and metabolic studies that underpin drug discovery and development. The rationale for using deuterated standards lies in their chemical near-identity to the analyte of interest but with a distinct, higher mass. This mass difference allows for precise differentiation and quantification using mass spectrometry, without significantly altering physicochemical properties like chromatographic retention time.

Key Identifiers:

- IUPAC Name: 1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexan-1-ol[1]
- CAS Number: 93131-17-0[1][2][3]
- Chemical Formula: C₆D₁₁HO[2][3]
- Synonyms: Cyclohexanol-d11, Cyclohexyl alcohol-d11, d11-Cyclohexanol[1][2]

The primary utility of **Cyclohexan-d11-ol** is as an internal standard (IS) in quantitative assays. When added to a biological matrix (e.g., plasma, urine) at a known concentration during sample preparation, it co-elutes with the non-labeled analyte (cyclohexanol or a structurally similar compound) in liquid chromatography (LC). In the mass spectrometer (MS), the parent and fragment ions of the deuterated standard are heavier, allowing the instrument to distinguish it from the analyte. This co-analysis corrects for variability in sample extraction, injection volume, and ionization efficiency, thereby ensuring the accuracy and precision of the quantitative results.

Chemical Structure of Cyclohexan-d11-ol

Image of Cyclohexan-d11-ol structure would be here.
(C₆D₁₁HO) showing the cyclohexane ring with 11 deuterium atoms and one hydroxyl group.

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Caption: Chemical structure of **Cyclohexan-d11-ol**.

Core Physical and Chemical Properties

The substitution of hydrogen with deuterium results in a notable increase in molecular weight and density, with minor effects on boiling and melting points. These properties are critical for its handling, storage, and application in analytical methods.

Comparative Physical Data

The following table summarizes the key physical properties of **Cyclohexan-d11-ol** and provides a comparison with its non-deuterated counterpart, cyclohexanol. This comparison

highlights the direct physical consequences of isotopic labeling.

Property	Cyclohexan-d11-ol	Cyclohexanol (non-deuterated)	Causality of Difference
Molecular Weight	111.23 g/mol [1][2][3]	100.16 g/mol [4]	The mass of 11 deuterium atoms is significantly greater than 11 protium atoms.
Melting Point	20–22 °C[2]	25.4 °C[4]	Isotopic substitution can slightly alter intermolecular forces and crystal packing efficiency.
Boiling Point	160–161 °C[2]	161.1 °C	Deuteration has a minimal effect on vapor pressure and boiling point for this molecule.
Density	1.052 g/mL at 25 °C[2]	0.962 g/mL at 20 °C[4]	The increased molecular mass is contained within a nearly identical molecular volume, leading to higher density.
Isotopic Purity	≥98 atom % D[2][3]	Not Applicable	Reflects the percentage of hydrogen sites that have been successfully substituted with deuterium during synthesis.
Appearance	Colorless liquid or solid[4]	Colorless, viscous liquid or hygroscopic	Physical state is dependent on ambient

crystals[4]

temperature, given the melting point is near room temperature.

Stability and Storage

Cyclohexan-d11-ol is a stable compound under standard laboratory conditions.[3] For long-term integrity, it is recommended to store it at room temperature in a tightly sealed container to prevent moisture absorption, as the non-deuterated form is known to be hygroscopic.[3][4] After extended periods (e.g., three years), re-analysis of chemical purity is advised before use in quantitative assays.[3]

Spectroscopic Profile: The Basis of Application

The utility of **Cyclohexan-d11-ol** is rooted in its distinct spectroscopic signature compared to the non-labeled analyte.

- Mass Spectrometry (MS): In MS, **Cyclohexan-d11-ol** exhibits a molecular ion (M⁺) peak that is 11 mass units higher than that of cyclohexanol. This mass shift is the cornerstone of its use as an internal standard. For example, in electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 112.2 for the deuterated standard, versus m/z 101.2 for the analyte. This clear separation allows for independent monitoring of both species.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: A proton NMR spectrum of high-purity **Cyclohexan-d11-ol** would show a significant reduction or complete absence of signals corresponding to the cyclohexane ring protons. A residual signal for the hydroxyl proton (-OH) would be present.
 - ²H NMR: A deuterium NMR spectrum would display signals corresponding to the 11 deuterium atoms on the cyclohexane ring, confirming the extent and position of deuteration.
- Infrared (IR) Spectroscopy: The C-D stretching vibrations appear at a lower frequency (approx. 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (approx. 2850-3000

cm^{-1}) of cyclohexanol. This shift is a direct consequence of the heavier mass of the deuterium atom.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

This section provides a validated, step-by-step workflow for the application of **Cyclohexan-d11-ol** as an internal standard in a typical bioanalytical method.

Objective

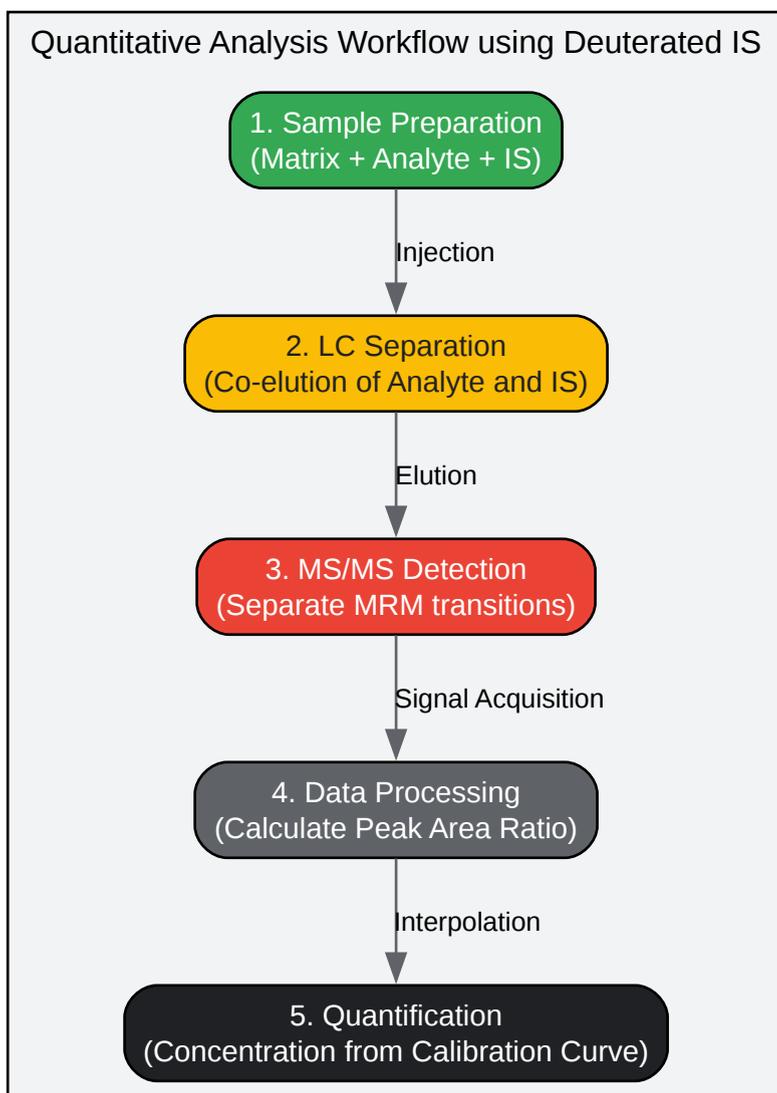
To accurately quantify an analyte (e.g., cyclohexanol or a derivative) in a biological matrix by correcting for analytical variability.

Methodology

- Preparation of Stock Solutions:
 - Prepare a primary stock solution of the analyte and **Cyclohexan-d11-ol** (Internal Standard) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
 - From these, prepare a series of working standard solutions for the calibration curve and a separate working IS solution. The concentration of the IS should be chosen to yield a robust signal in the MS detector.
- Sample Preparation (Protein Precipitation):
 - Aliquot 50 μL of the biological sample (e.g., plasma), calibration standards, and quality control samples into a 96-well plate.
 - Add 10 μL of the IS working solution to every well except the blank matrix.
 - Add 200 μL of ice-cold acetonitrile to each well to precipitate proteins.
 - Vortex the plate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
 - Transfer the supernatant to a new plate for LC-MS/MS analysis.

- LC-MS/MS Analysis:
 - Inject the prepared samples onto a suitable LC column (e.g., C18).
 - Develop a chromatographic method that ensures the analyte and IS co-elute or elute in close proximity.
 - Set up the mass spectrometer to monitor specific parent-to-fragment ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the IS.

- Data Processing:
 - Calculate the ratio of the analyte peak area to the IS peak area for all samples.
 - Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Caption: Workflow for LC-MS/MS quantification using a deuterated internal standard.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Cyclohexan-d₁₁-ol** is associated with the following hazard statements:

- H302: Harmful if swallowed[1]
- H315: Causes skin irritation[1]

- H332: Harmful if inhaled[1]
- H335: May cause respiratory irritation[1]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound.

Conclusion

Cyclohexan-d11-ol is an indispensable tool for researchers and scientists engaged in quantitative analysis. Its physical properties, driven by extensive deuteration, provide the necessary mass shift for reliable differentiation from its non-labeled counterpart in mass spectrometry, while its chemical similarity ensures it accurately reflects the analytical behavior of the analyte. The protocols and data presented in this guide offer a robust framework for its effective implementation, contributing to the generation of high-quality, reproducible data in drug development and other scientific fields.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7966, Cyclohexanol. Retrieved from [[Link](#)].
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12198348, **Cyclohexan-d11-ol**. Retrieved from [[Link](#)].
- ChemSrc. (n.d.). cyclohexane-1,1,2,2,3,3,4,4,5,5,6-d11. Retrieved from [[Link](#)].

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Sources

- [1. Cyclohexan-d11-ol | C6H12O | CID 12198348 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

- [2. Cyclohexan-d11-ol D 98atom 93131-17-0 \[sigmaaldrich.com\]](#)
- [3. cdnisotopes.com \[cdnisotopes.com\]](#)
- [4. Cyclohexanol | C6H11OH | CID 7966 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Physical characteristics of Cyclohexan-d11-ol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b119985#physical-characteristics-of-cyclohexan-d11-ol\]](https://www.benchchem.com/product/b119985#physical-characteristics-of-cyclohexan-d11-ol)

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